3,5-Di-caffeoylquinic acid
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Overview
Description
3,5-Di-caffeoylquinic acid is a carboxylic ester that is the diester obtained by the condensation of the hydroxy groups at positions 3 and 5 of (−)-quinic acid with the carboxy group of trans-caffeic acid . This compound is naturally occurring in many plants such as Helichrysum populifolium, Ipomoea batatas, Centella asiatica, Aster scaber, and green coffee beans . It exhibits hepatoprotective and cytotoxic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Di-caffeoylquinic acid involves the esterification of caffeic acid with quinic acid. This reaction typically requires the use of a catalyst and specific reaction conditions to ensure the formation of the desired diester. For example, the esterification can be carried out using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources such as green coffee beans or other plants rich in this compound. The extraction process typically involves solvent extraction followed by purification steps like column chromatography to isolate the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3,5-Di-caffeoylquinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinic acid derivatives, while reduction can yield caffeic acid derivatives .
Scientific Research Applications
3,5-Di-caffeoylquinic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Di-caffeoylquinic acid involves its interaction with specific molecular targets and pathways:
Antioxidant Activity: The compound exerts its effects by scavenging free radicals and reducing oxidative stress.
Neuroprotection: It disrupts amyloid-beta self-aggregation by interacting with specific phenolic hydroxyl and amino acid residues, particularly at Met-35 in amyloid-beta.
Anti-Adipogenic Effects: The compound inhibits lipid accumulation in adipose cells by enhancing the expression of heme oxygenase-1 and reducing fatty acid anabolism.
Comparison with Similar Compounds
- 3,4-Di-caffeoylquinic acid
- 4,5-Di-caffeoylquinic acid
- 1,3-Di-caffeoylquinic acid
- Chlorogenic acid (3-caffeoylquinic acid)
Uniqueness: 3,5-Di-caffeoylquinic acid is unique due to its specific esterification at positions 3 and 5 of quinic acid, which imparts distinct biological activities and higher bioavailability compared to other isomers .
Properties
Molecular Formula |
C25H24O12 |
---|---|
Molecular Weight |
516.4 g/mol |
IUPAC Name |
(3S,5S)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(30)36-19-11-25(35,24(33)34)12-20(23(19)32)37-22(31)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-29,32,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23?,25?/m0/s1 |
InChI Key |
KRZBCHWVBQOTNZ-KBGJWNOUSA-N |
Isomeric SMILES |
C1C(C[C@@H](C([C@H]1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(O)C(=O)O |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
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